
Benzenesulfonic acid, 4-(diethylamino)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N,N-diethylsulfanilate is a chemical compound with the molecular formula C10H14NO3S.Na. It is also known as sodium 4-(diethylamino)benzenesulfonate or sulfanilic acid, N,N-diethyl-, sodium salt. This compound is a derivative of sulfanilic acid, where the amino group is substituted with diethyl groups, and it is neutralized with sodium. Sodium N,N-diethylsulfanilate is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium N,N-diethylsulfanilate can be synthesized through the sulfonation of N,N-diethylaniline. The reaction involves the introduction of a sulfonic acid group (-SO3H) into the aromatic ring of N,N-diethylaniline, followed by neutralization with sodium hydroxide to form the sodium salt. The general reaction conditions include:
Sulfonation: N,N-diethylaniline is reacted with sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form sodium N,N-diethylsulfanilate.
Industrial Production Methods
Industrial production of sodium N,N-diethylsulfanilate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and quality control measures ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium N,N-diethylsulfanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Sodium N,N-diethylsulfanilate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium N,N-diethylsulfanilate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonic acid groups into other molecules. This reactivity is due to the presence of the sulfonate group, which can participate in nucleophilic substitution reactions. Additionally, the diethylamino group can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Sodium N,N-diethylsulfanilate can be compared with other similar compounds, such as:
Sodium sulfanilate: Lacks the diethyl substitution on the amino group, making it less hydrophobic and potentially less reactive in certain reactions.
Sodium N,N-dimethylsulfanilate: Contains methyl groups instead of ethyl groups, which can affect its solubility and reactivity.
Sodium p-toluenesulfonate: Has a methyl group on the aromatic ring, which can influence its reactivity and applications.
These comparisons highlight the unique properties of sodium N,N-diethylsulfanilate, such as its increased hydrophobicity and reactivity due to the diethyl substitution.
Properties
CAS No. |
70916-35-7 |
|---|---|
Molecular Formula |
C10H14NNaO3S |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
sodium;4-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-5-7-10(8-6-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
QJBONFOEPUFXPR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


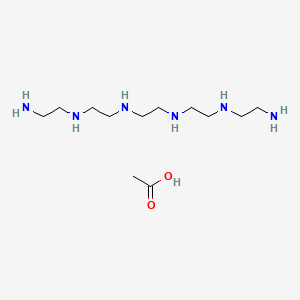
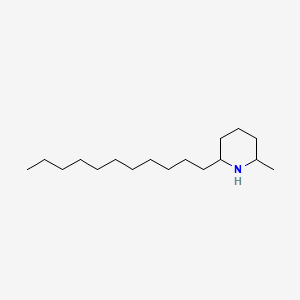
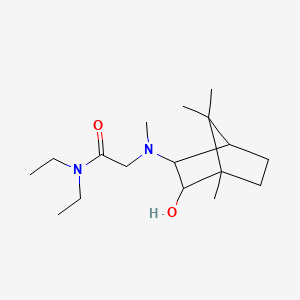
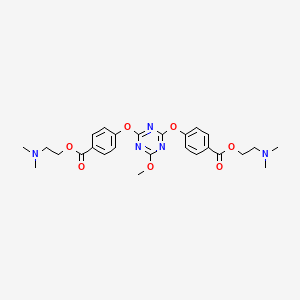
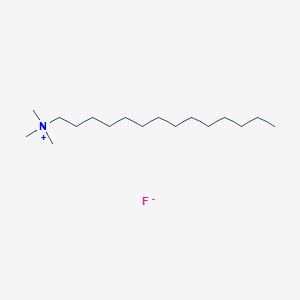
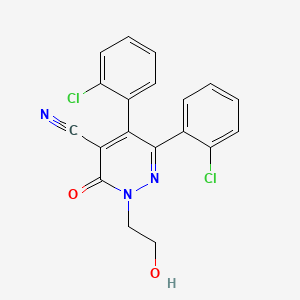
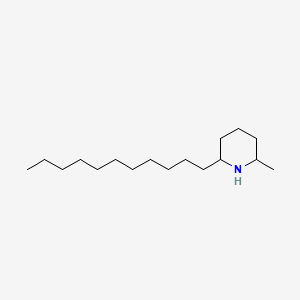


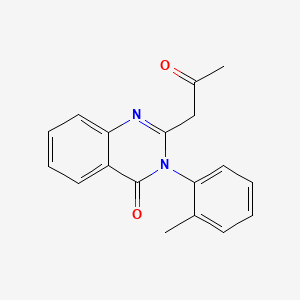
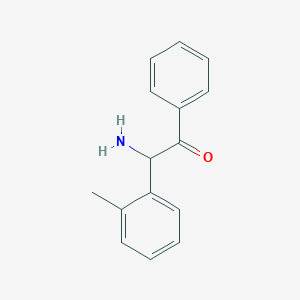
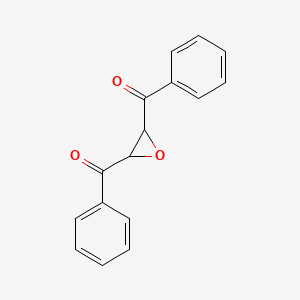
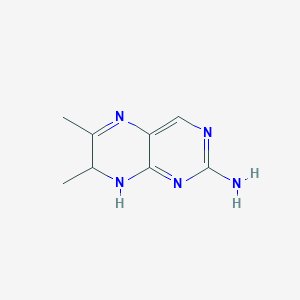
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
